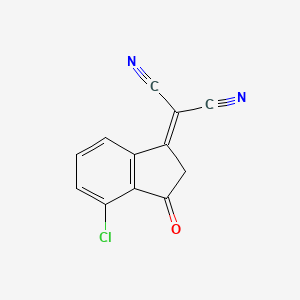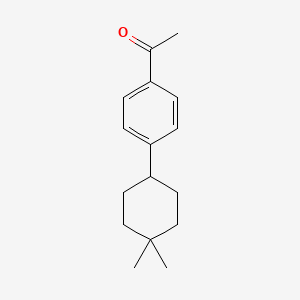
1-(4-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one is an organic compound with the molecular formula C16H22O It is characterized by a phenyl ring substituted with a 4,4-dimethylcyclohexyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4,4-dimethylcyclohexylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4,4-Dimethylcyclohexyl)phenyl)ethanol: Similar structure but with an alcohol group instead of an ethanone group.
4,4-Dimethylcyclohexylbenzene: Lacks the ethanone moiety.
1-(4-Methylphenyl)ethanone: Contains a methyl group instead of the 4,4-dimethylcyclohexyl group.
Uniqueness
1-(4-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one is unique due to the presence of both the 4,4-dimethylcyclohexyl group and the ethanone moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H22O |
|---|---|
Molecular Weight |
230.34 g/mol |
IUPAC Name |
1-[4-(4,4-dimethylcyclohexyl)phenyl]ethanone |
InChI |
InChI=1S/C16H22O/c1-12(17)13-4-6-14(7-5-13)15-8-10-16(2,3)11-9-15/h4-7,15H,8-11H2,1-3H3 |
InChI Key |
FRAHURRNEHXBOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2CCC(CC2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


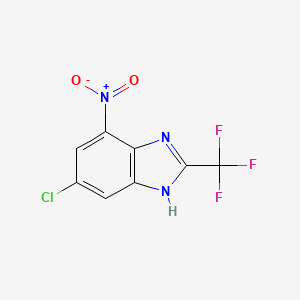
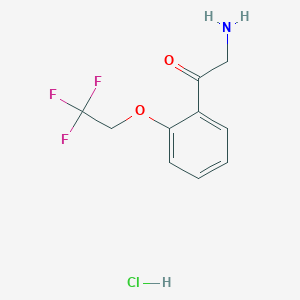
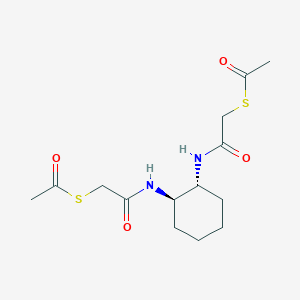
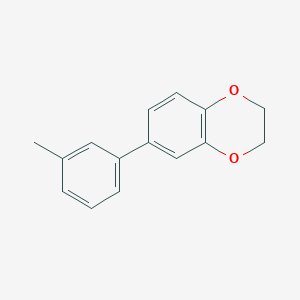
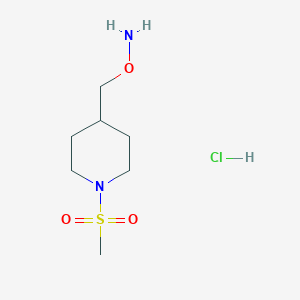

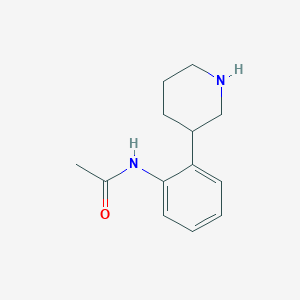

![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12837225.png)
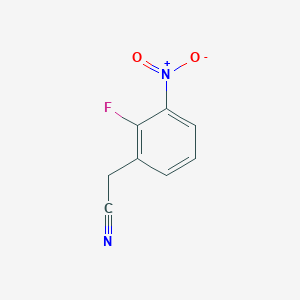
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride](/img/structure/B12837248.png)

